molecular formula C12H7N3O4 B2634133 N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide CAS No. 919860-68-7

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide

Cat. No.: B2634133
CAS No.: 919860-68-7
M. Wt: 257.205
InChI Key: UZFLSFVHABEGLH-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a synthetic small molecule that incorporates two privileged pharmacophores, the 1,3-dioxoisoindoline and the isoxazole, making it a promising candidate for medicinal chemistry and drug discovery research. Potential Research Applications and Value Compounds featuring the 1,3-dioxoisoindoline (phthalimide) scaffold have demonstrated significant biological potential. Notably, derivatives of 1,3-dioxoisoindoline-5-carboxamide have been designed and evaluated as potent T-type calcium channel blockers, indicating their relevance in neuroscience research . Furthermore, the 1,3-dioxoisoindoline structure is a key component in the development of Proteolysis Targeting Chimeras (PROTACs)—bifunctional molecules that recruit E3 ubiquitin ligases to induce the degradation of specific target proteins . This positions related compounds as valuable tools in the rapidly advancing field of targeted protein degradation. The isoxazole carboxamide moiety is a common feature in many bioactive molecules and is frequently explored in the design of novel anticancer agents. Research on hybrid molecules containing isoxazole and other heterocyclic systems has shown potent antiproliferative activity and inhibition of key targets like VEGFR-2, which is crucial in anti-angiogenic cancer therapy . For Research Use Only This product is for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-10-6-2-1-3-7(9(6)12(18)15-10)14-11(17)8-4-5-13-19-8/h1-5H,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLSFVHABEGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=NO3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide involves the formation of an isoxazole ring fused with an isoindoline structure. This unique combination contributes to its biological activity. The synthesis typically follows multi-step reactions involving the condensation of appropriate precursors, leading to the formation of the desired compound with high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of indole-isoxazole hybrids, including derivatives similar to this compound, were evaluated for their cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and Huh7 (liver cancer). These compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.7 to 35.2 µM, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

CompoundCell LineIC50 (µM)
5aMCF78.3 ± 0.8
5bHCT11611.4 ± 0.2
5cHuh78.0 ± 1.0
DOXOMCF70.22 ± 0.02
5-FUHCT11621.0 ± 0.75

This table summarizes the cytotoxicity results of selected compounds against various cancer cell lines compared to standard chemotherapeutic agents like Doxorubicin (DOXO) and 5-Fluorouracil (5-FU).

Therapeutic Implications

The therapeutic applications of this compound derivatives extend beyond oncology. The compound's structural features suggest potential utility in treating other conditions influenced by similar biological pathways:

  • Androgen Receptor Modulation : The compound has been linked to androgen receptor modulation, which is significant for conditions like prostate cancer and benign prostatic hyperplasia. Its ability to act as a selective androgen receptor modulator (SARM) positions it as a candidate for therapies targeting androgen-dependent diseases .
  • Anti-inflammatory Effects : Some derivatives may exhibit anti-inflammatory properties through mechanisms involving cyclooxygenase (COX) inhibition, which could be beneficial for treating inflammatory diseases alongside cancer therapies .

Case Studies and Research Findings

Several case studies have reinforced the potential applications of this compound:

  • Study on Indole-Isoxazole Hybrids : A study demonstrated that specific hybrids showed potent anticancer activities against liver cancer cell lines and provided insights into their molecular mechanisms .
  • Cytotoxicity Screening : Another research effort focused on a series of isoxazole derivatives that were screened against multiple human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl and halogen substituents (e.g., in ) enhance metabolic stability and target affinity via hydrophobic and electronic effects.
  • Carbohydrate conjugates (e.g., ) improve solubility but may reduce membrane permeability.
  • Extended alkyl/aryl linkers (e.g., ) between moieties modulate steric bulk and binding kinetics, impacting biological activity.

Physicochemical Properties

The compound’s properties are influenced by its hybrid structure:

  • Solubility: The 1,3-dioxoisoindolinyl group reduces aqueous solubility compared to glucopyranosyl conjugates (e.g., 52% yield for ).
  • Stability : The isoxazole ring provides resistance to hydrolysis, while the dioxoisoindolinyl moiety may confer photostability.
  • Crystallinity : Analogues like N-(4-Chloro-3-nitrophenyl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide exhibit semi-solid or crystalline states, critical for formulation .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including Claisen–Schmidt condensation and other synthetic routes involving isoindoline and isoxazole derivatives. The structural framework allows for interactions with biological targets, making it a candidate for further pharmacological evaluation.

In Vitro Studies

The National Cancer Institute (NCI) has evaluated the compound's anticancer potential using a panel of approximately sixty cancer cell lines. The results indicated notable antitumor activity with mean GI50 (growth inhibition 50) values of 15.72 μM and TGI (total growth inhibition) values of 50.68 μM .

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHuh74.7G0/G1 phase arrest
This compoundMCF73.8CDK4 downregulation
This compoundHCT1168.5Apoptosis induction

The compound exhibited selective cytotoxicity against cancer cells while showing higher IC50 values in normal human epithelial cells (MCF12A), indicating its potential for targeted cancer therapy .

The mechanism underlying the anticancer activity involves cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle progression. Western blot analyses confirmed increased levels of retinoblastoma protein (Rb), essential for G1 phase arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been screened for antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial properties against various strains, although detailed quantitative data are still emerging .

Table 2: Antimicrobial Activity Overview

Test OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Study 1: Anticancer Efficacy in Liver Cancer Models

A study focused on liver cancer cell lines (Huh7) demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis. The analysis revealed a significant reduction in alpha-fetoprotein secretion, a marker commonly associated with liver cancer progression .

Case Study 2: Comparative Analysis with Existing Anticancer Agents

In comparative studies with established chemotherapeutics like doxorubicin and sorafenib, this compound showed promising results with lower IC50 values against liver cancer cell lines, suggesting enhanced efficacy and potential as a novel therapeutic agent .

Q & A

Q. What are the established synthetic protocols for N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including amide coupling and cyclization. A common approach involves reacting 3-(2-ethoxyphenyl)isoxazole-5-carboxylic acid with amine derivatives under coupling agents (e.g., HATU or EDC) to form the carboxamide backbone . For thiourea intermediates, refluxing with N-arylmaleimide in glacial acetic acid can yield thiazolidinone derivatives, as described in a procedure yielding 61% product after recrystallization . Key factors affecting efficiency include solvent choice (e.g., acetic acid for cyclization), reaction time (2–5 hours for reflux), and purification methods (preparative HPLC or recrystallization) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton and carbon environments (e.g., aromatic protons at δ 7.47–9.38 ppm and carbonyl carbons at ~170 ppm) . Mass spectrometry (EI or ESI) confirms molecular weight, with [M+H]⁺ peaks observed at m/z 335.4 in ESI mode . For crystallographic analysis, SHELX software is widely used to refine X-ray diffraction data, particularly for resolving high-resolution or twinned structures. This involves iterative refinement of atomic coordinates and thermal parameters to achieve R-factors < 0.05 .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Contradictions between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal packing effects. To address this:
  • Compare variable-temperature NMR to assess dynamic behavior in solution .
  • Use DFT calculations to model the lowest-energy conformation and overlay it with the crystallographic structure .
  • Validate hydrogen bonding patterns via IR spectroscopy (e.g., carbonyl stretches at ~1650 cm⁻¹) to cross-check crystallographically observed interactions .

Q. What strategies improve low yields during amide coupling steps in the synthesis?

  • Methodological Answer : Low yields (e.g., 20–31% in multi-step syntheses ) can be mitigated by:
  • Optimizing coupling agents : Replace traditional agents with uranium/guanidinium salts (e.g., HATU) to enhance activation .
  • Ultrasound-assisted reactions : Ultrasonic treatment reduces reaction time (e.g., 4 hours vs. 12 hours) and improves homogeneity, as demonstrated in isoxazolo-pyridine syntheses .
  • Factorial design : Apply a 2³ factorial matrix to test variables like temperature (25°C vs. reflux), solvent (MeOH vs. DMF), and stoichiometry, identifying critical factors via ANOVA .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins, using the compound’s X-ray structure as input .
  • Calculate electrostatic potential maps (via Gaussian 09) to identify nucleophilic/electrophilic regions .
  • Perform MD simulations (GROMACS) to assess binding stability over 100 ns, monitoring RMSD values (<2 Å indicates stable docking) .

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